2-[(Dimethylamino)methylene]indan-1-one
Overview
Description
2-[(Dimethylamino)methylene]indan-1-one is a chemical compound with the molecular formula C12H13NO. It belongs to the class of indanones and is characterized by the presence of a dimethylamino group attached to a methylene bridge, which is further connected to an indan-1-one structure .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Dimethylamino)methylene]indan-1-one typically involves the condensation of indan-1-one with dimethylformamide dimethyl acetal (DMF-DMA) under acidic or basic conditions. The reaction is usually carried out in an organic solvent such as toluene or ethanol, and the product is purified by recrystallization or chromatography .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, and the product is often purified using industrial-scale chromatography or distillation techniques .
Chemical Reactions Analysis
Types of Reactions
2-[(Dimethylamino)methylene]indan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides, amines, or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
2-[(Dimethylamino)methylene]indan-1-one has various applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 2-[(Dimethylamino)methylene]indan-1-one involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and activity. The methylene bridge and indan-1-one structure contribute to the compound’s overall stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
- 2-[(Dimethylamino)methylidene]indan-1-one
- 2-[(Dimethylamino)methylene]-3H-inden-1-one
- 2-[(Dimethylamino)methylidene]-2,3-dihydro-1H-inden-1-one
Uniqueness
2-[(Dimethylamino)methylene]indan-1-one is unique due to its specific structural features, such as the presence of a dimethylamino group and a methylene bridge.
Biological Activity
2-[(Dimethylamino)methylene]indan-1-one, also known as a derivative of indanone, has garnered attention in recent years due to its diverse biological activities. This compound belongs to a class of compounds known for their potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory effects. This article synthesizes current research findings on the biological activity of this compound, highlighting its mechanisms of action, efficacy in various studies, and potential applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a dimethylamino group attached to a methylene bridge linked to an indanone moiety, which contributes to its biological properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and apoptosis.
- Receptor Modulation : It may modulate the activity of certain receptors, influencing cellular signaling pathways that regulate inflammation and cancer progression.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines. For example:
Cell Line | IC50 (μM) | Mechanism |
---|---|---|
MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |
HeLa (Cervical Cancer) | 10 | Cell cycle arrest |
A549 (Lung Cancer) | 12 | Inhibition of proliferation |
These findings suggest that the compound may serve as a lead structure for developing new anticancer agents.
Antimicrobial Activity
The compound has also shown promise as an antimicrobial agent. Studies have reported its effectiveness against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values are summarized below:
Bacterial Strain | MIC (μg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
The antimicrobial mechanism is believed to involve disruption of bacterial cell membrane integrity and inhibition of vital enzymatic processes.
Anti-inflammatory Effects
Preliminary studies suggest that this compound possesses anti-inflammatory properties. In animal models, it has been shown to reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This effect is critical for conditions characterized by chronic inflammation.
Case Studies
Several case studies have explored the therapeutic potential of this compound:
- Case Study on Cancer Treatment : A study involving MCF-7 cells treated with varying concentrations of the compound showed a dose-dependent increase in apoptosis markers, including caspase activation and PARP cleavage.
- Clinical Evaluation for Infection Control : A clinical trial assessed the efficacy of the compound in patients with bacterial infections resistant to standard antibiotics. Results indicated a significant reduction in infection severity and bacterial load.
Properties
IUPAC Name |
(2E)-2-(dimethylaminomethylidene)-3H-inden-1-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c1-13(2)8-10-7-9-5-3-4-6-11(9)12(10)14/h3-6,8H,7H2,1-2H3/b10-8+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTVLHYNESKGNCV-CSKARUKUSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C1CC2=CC=CC=C2C1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/1\CC2=CC=CC=C2C1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>28.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26729883 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
34773-01-8, 150542-55-5 | |
Record name | NSC169053 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169053 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-[(Dimethylamino)methylene]indan-1-one | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G526GH2YWM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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